Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-

Description

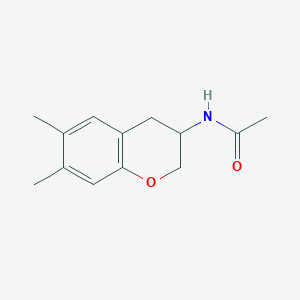

Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- (synonyms: 3-acetylamino-6,7-dimethyl-chroman-4-one) is a chroman-4-one derivative with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . Its structure features a fused benzopyran (chromane) core substituted with methyl groups at positions 6 and 7, and an acetamide moiety at position 3 (Figure 1).

Properties

CAS No. |

54444-95-0 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide |

InChI |

InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15) |

InChI Key |

ZRLXQZOZXJJZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants :

-

Tetronic acid derivative (6,7-dimethyl-4-hydroxycoumarin)

-

N-Acetylglycine

-

Triethyl orthoformate (TOF) as a one-carbon synthon

-

Acetic anhydride (solvent and acylating agent)

-

-

Conditions :

-

Step 1: Equimolar tetronic acid and TOF heated in acetic anhydride (1.25 mL/mmol) at 90°C for 10 minutes.

-

Step 2: N-Acetylglycine added, and heating continued for 2–4 hours.

-

-

Mechanism :

-

TOF activates the methylene group, facilitating nucleophilic attack by the tetronic acid oxygen.

-

Intramolecular cyclization forms the chroman ring, followed by acylation of the amine group.

-

Optimization Insights

-

Solvent : Excess acetic anhydride prevents side reactions by maintaining an anhydrous environment.

-

Temperature : Prolonged heating above 90°C risks acetamide decomposition.

Aldol Cyclization for Chroman Core Assembly

A taxane-inspired approach employs intramolecular aldol cyclization to construct the chroman skeleton.

Synthetic Pathway

-

Precursor Synthesis :

-

3-[(α,α-Dimethylbenzyl)dimethylsiloxy]-2,2-dimethylcyclooctanone is prepared via silylation.

-

-

Cyclization :

-

Base-mediated (e.g., KOtBu) aldol reaction forms the bicyclic chroman-4-one core.

-

-

Acetamide Introduction :

-

The siloxy group is deprotected, and the resulting alcohol is acylated with acetyl chloride.

-

Key Data

-

Stereoselectivity : The Z-alkene precursor ensures correct ring geometry.

Enantioselective Synthesis via Organocatalytic Michael Addition

Adapting chromanone methodologies, asymmetric synthesis is achieved using thiourea catalysts .

Procedure

-

Michael Addition :

-

6,7-Dimethyl-4-chromanone reacts with nitroalkenes in the presence of CAT-6 (10 mol%) at -30°C.

-

-

Reductive Amination :

-

The nitro group is reduced to an amine using HCl/HOAc, followed by acetylation.

-

Outcomes

Comparative Analysis of Methods

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- exhibit significant anticancer properties. A study demonstrated that derivatives of benzopyran showed inhibition of cancer cell proliferation through modulation of apoptosis pathways .

Case Study : A series of synthesized acetamides were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values indicating effective cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HeLa | 15.0 |

Enzyme Inhibition

Acetamide derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus.

In Vitro Studies : A recent investigation into sulfonamide derivatives containing acetamide moieties reported substantial inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels in diabetic patients .

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| Compound C | α-glucosidase | 85 |

| Compound D | Acetylcholinesterase | 40 |

Therapeutic Potential

The therapeutic applications of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- extend beyond anticancer and enzyme inhibition. Its derivatives have shown promise in treating:

- Neurodegenerative Diseases : By inhibiting acetylcholinesterase, these compounds may help in alleviating symptoms associated with Alzheimer's disease.

- Metabolic Disorders : The inhibition of α-glucosidase can aid in controlling postprandial glucose levels in diabetic patients.

Mechanism of Action

The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s activity and physicochemical profile can be contextualized by comparing it to acetamide derivatives with varying core structures and substituents. Below is a detailed analysis:

Chroman-4-one vs. Thiadiazole Derivatives

- The 6,7-dimethyl groups may enhance lipophilicity, aiding blood-brain barrier penetration .

- Thiadiazole Analogs : Compounds like those in incorporate a 1,3,4-thiadiazole ring linked to benzothiazole via acetamide. The nitrophenyl and methoxyphenyl substituents modulate electron-withdrawing/donating effects, critical for anticonvulsant activity (e.g., 100% efficacy in maximal electroshock (MES) tests) .

Pyridazinone and Thiazolidinone Derivatives

- Pyridazinone Analogs: The pyridazin-3(2H)-one core in enables potent FPR2 agonism, activating calcium mobilization in neutrophils. The 4-bromophenyl and 4-methoxybenzyl groups enhance receptor binding specificity .

- Thiazolidinone Analogs: Thiazolidin-2,4-dione derivatives () with quinolinyl or indolinyl substituents may target kinases or antimicrobial pathways, though their exact activities require further study .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s LogP of 2.22 is lower than that of the nitro-substituted thiadiazole analog (estimated LogP >3), suggesting differences in tissue distribution.

- Molecular Weight: Larger analogs (e.g., pyridazinone derivative, MW 433.29) may face challenges in bioavailability compared to the lighter chroman-4-one derivative (MW 233.26) .

Research Findings and Implications

- Anticonvulsant Activity : Thiadiazole-acetamide hybrids in outperformed phenytoin in neurotoxicity studies, highlighting the importance of benzothiazole-thiadiazole synergy .

- Receptor Specificity: Pyridazinone derivatives in demonstrated subtype-specific FPR2 agonism, emphasizing the role of methoxybenzyl groups in receptor selectivity .

- Synthetic Utility: Thiazolidinone intermediates () serve as scaffolds for diversifying acetamide-linked pharmacophores .

Biological Activity

Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- is characterized by the presence of a benzopyran moiety, which is known for its diverse biological properties. The compound can be represented by the following chemical formula:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance, compounds similar to Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- have shown significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 12.5 µg/mL |

| 2i | S. aureus | 6.25 µg/mL |

| 2c | S. typhi | 12.5 µg/mL |

These findings indicate that certain derivatives exhibit potent antibacterial effects comparable to standard antibiotics like levofloxacin .

Antioxidant Activity

The benzopyran structure is associated with antioxidant properties. Research has shown that compounds containing this moiety can scavenge free radicals effectively. A study demonstrated that derivatives of benzopyran significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Acetamide derivatives have also been investigated for their anti-inflammatory properties. In a recent study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The results indicated that these compounds could reduce the levels of TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

The biological activities of Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes.

- Scavenging Free Radicals : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thus neutralizing them.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of acetamide derivatives demonstrated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Among these derivatives, Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)- showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of various benzopyran derivatives. The study revealed that Acetamide derivatives significantly reduced lipid peroxidation levels in human cell lines exposed to oxidative stress.

Q & A

Q. Data Interpretation :

- Correlate activity with substituent effects (e.g., electron-donating groups like methyl enhance radical scavenging) .

- Compare with structurally related compounds (e.g., brominated analogs) to establish SAR .

Advanced: How can molecular docking studies guide the optimization of this compound for target-specific activity?

Methodological Answer:

- Target Selection : Prioritize enzymes linked to inflammation (e.g., COX-2, NF-κB) or oxidative stress (e.g., Nrf2). Retrieve crystal structures from PDB (e.g., 5IKT for COX-2).

- Docking Workflow :

- Prepare ligand (protonation states, energy minimization using OpenBabel).

- Grid generation around the active site (AutoDock Tools).

- Run docking simulations (AutoDock Vina) with flexible side chains.

- Analysis :

- Calculate binding energies (ΔG) and compare with known inhibitors.

- Identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Use results to prioritize synthesis of derivatives with enhanced steric complementarity .

Advanced: What strategies mitigate decomposition during storage or biological assays?

Methodological Answer:

- Storage : Maintain at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the acetamide group .

- Buffered Solutions : Use phosphate buffer (pH 7.4) with <1% DMSO for in vitro assays; avoid prolonged exposure to light.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed benzopyran derivatives) .

Adjust formulation (e.g., lyophilization with trehalose) for long-term stability in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.